2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid
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Description
2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid, also known as 4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid, is a chemical compound with the molecular formula C15H11FO5 and a molecular weight of 290.24 . It is used as a building block in various scientific research fields .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid can be represented by the canonical SMILES string: COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F . This compound has a complexity of 400 and a topological polar surface area of 83.8Ų .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5’-methoxybiphenyl-3’,4-dicarboxylic acid include a molecular weight of 290.24 and a molecular formula of C15H11FO5 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 2 . The compound is canonicalized .Scientific Research Applications
Radiotracer Synthesis for CB1 Cannabinoid Receptors
The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a radiotracer for CB1 cannabinoid receptors, demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride. This compound is pivotal for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET) Katoch-Rouse & Horti, 2003.
Synthesis of Schiff Bases for Antimicrobial Activity
Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were investigated for their antimicrobial activity, and some showed excellent activity compared to other derivatives Puthran et al., 2019.
Fluorescence Quenching Studies in Boronic Acid Derivatives
The fluorescence quenching behavior of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid was investigated. These studies are crucial for understanding the conformational changes in these molecules and their potential applications in fluorescence-based sensors and diagnostics Geethanjali et al., 2015.
Synthesis of Key Fluoro Building Blocks
Fries rearrangement was utilized for the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, a key fluoro building block. This synthesis plays a significant role in various chemical manufacturing processes, including pharmaceuticals and agrochemicals Yerande et al., 2014.
properties
IUPAC Name |
4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-3-2-8(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLALIDSXJHJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743067 |
Source
|
Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid | |
CAS RN |
1381944-79-1 |
Source
|
Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 2′-fluoro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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